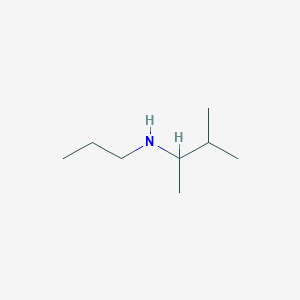

(1,2-Dimethylpropyl)propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,2-Dimethylpropyl)propylamine is an organic compound with the molecular formula C5H13N. It is a primary amine characterized by the presence of a propyl group attached to a 1,2-dimethylpropyl group. This compound is used in various chemical processes and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1,2-Dimethylpropyl)propylamine can be synthesized through the hydrogenation of 3-methyl-butan-2-one using platinum oxide as a catalyst in the presence of ammonia and ammonium chloride. The reaction is carried out under high pressure, ranging from 735.5 to 2206.5 Torr .

Industrial Production Methods

In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1,2-Dimethylpropyl)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Oxides and hydroxylamines.

Reduction: Simpler amines.

Substitution: Halogenated amines and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(1,2-Dimethylpropyl)propylamine is characterized by its structure, which includes a propyl group attached to a dimethyl-substituted amine. Its chemical formula is C8H19N, and it belongs to the class of aliphatic amines. The presence of both primary and tertiary amine functionalities allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Catalysts in Polymer Production

One of the primary uses of this compound is as a catalyst in the production of polyurethane foams. These foams are widely used in bedding, automotive interiors, and furniture. The increasing demand for polyurethane products has led to a corresponding rise in the use of this compound as a catalyst, enhancing reaction rates and improving product quality.

| Application Area | Description |

|---|---|

| Polyurethane Production | Acts as a catalyst for foam synthesis |

| Coatings and Adhesives | Used as a curing agent in epoxy formulations |

| Personal Care Products | Employed in fabric softeners and shampoos |

Water Treatment

This compound is utilized in water treatment processes due to its ability to function as a flocculating agent. It helps remove suspended solids and contaminants from water, improving overall water quality. Its derivatives are also used in ion-exchange resins for water purification systems.

Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties enable it to form complex molecules that are essential for drug development. Research has shown that derivatives of this compound can exhibit biological activity, making them candidates for further pharmaceutical exploration.

| Pharmaceutical Use | Example Compounds |

|---|---|

| Antihypertensive Agents | Diquaternary salts derived from the amine |

| Anticancer Drugs | Intermediates for synthesizing chemotherapeutics |

Synthesis of Corrosion Inhibitors

A study investigated the use of this compound in developing corrosion inhibitors for aviation gasoline. The results indicated that formulations containing this compound significantly reduced corrosion rates compared to traditional inhibitors.

- Methodology : The compound was reacted with phosphoric acid derivatives.

- Findings : Enhanced protection against corrosion was observed under accelerated aging tests.

Development of Agricultural Chemicals

Another case study focused on the application of this compound in creating agrochemicals such as herbicides and fungicides. The compound was found to improve the efficacy of active ingredients when used as an adjuvant.

- Methodology : Field trials were conducted comparing standard formulations with those containing the amine.

- Results : Increased crop yield and reduced pest incidence were reported.

Mecanismo De Acción

The mechanism of action of (1,2-Dimethylpropyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Dimethylisopropylamine

- 3-(Dimethylamino)-1-propylamine

- N,N-Dimethylethylenediamine

Uniqueness

(1,2-Dimethylpropyl)propylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

Actividad Biológica

(1,2-Dimethylpropyl)propylamine, with the chemical formula C8H19N, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, toxicity profile, and potential therapeutic applications.

This compound is characterized as a colorless liquid with a distinct amine odor. It is soluble in water and exhibits a boiling point of approximately 166 °C. The compound is flammable and poses certain health risks upon exposure, necessitating careful handling in laboratory settings .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Studies and Research Findings

- Antidepressant Activity : A study investigating various amine compounds found that certain structural analogs exhibited significant antidepressant effects through the inhibition of monoamine oxidase (MAO) enzymes. This suggests that this compound could potentially share similar mechanisms of action .

- Toxicological Assessments : In a two-week study on rats and mice exposed to dimethylaminopropyl chloride, significant changes in body weight and organ health were observed at doses exceeding 50 mg/kg. These findings underscore the importance of evaluating the safety profile of related amines like this compound .

- Antimicrobial Studies : Research on Mannich bases has highlighted their diverse biological activities, including antibacterial and antifungal effects. While direct studies on this compound are sparse, its classification within this chemical family suggests potential for similar activities .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methyl-N-propylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDGATULFIMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.